molecular formula C10H17ClN2 B1463143 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine CAS No. 341008-29-5

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine

Cat. No.: B1463143
CAS No.: 341008-29-5
M. Wt: 200.71 g/mol
InChI Key: MIFAVNXICQTFGY-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is an organic compound that features a pyridine ring attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine typically involves the reaction of pyridine-4-carboxaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Pyridine-4-carboxaldehyde and 2-methylpropan-2-amine.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A reducing agent, such as sodium borohydride, is used to facilitate the reduction of the intermediate imine to the amine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(pyridin-4-ylmethyl)prop-2-yn-1-amine
  • 2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine
  • N,N’-Bis(2-pyridylmethyl)amine

Uniqueness

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLYNSYFPJUZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358965
Record name 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341008-29-5
Record name 2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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